molecular formula C6H14O3 B8468726 1,1-Diethoxyethanol

1,1-Diethoxyethanol

Cat. No.: B8468726
M. Wt: 134.17 g/mol
InChI Key: CWXAYEQCHXOEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Diethoxyethanol is a significant acetal compound with the molecular formula C6H14O3, serving as a versatile building block and solvent in scientific research and industrial chemistry . Its primary application is as an intermediate in chemical synthesis, where it is particularly valued for the protection of carbonyl groups in ketones and aldehydes, enabling more complex multi-step reactions . This compound is synthesized via the acid-catalyzed reaction between ethanol and acetaldehyde . Beyond synthetic applications, 1,1-Diethoxyethanol is also investigated for its utility as a solvent and finds use in the fragrance industry . Furthermore, its role as a potential bio-based fuel additive is an emerging area of interest; studies suggest it can be blended with diesel fuels, where it may help maintain or increase the cetane number and improve combustion properties . This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

IUPAC Name

1,1-diethoxyethanol

InChI

InChI=1S/C6H14O3/c1-4-8-6(3,7)9-5-2/h7H,4-5H2,1-3H3

InChI Key

CWXAYEQCHXOEIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(O)OCC

Origin of Product

United States

Synthetic Methodologies for 1,1 Diethoxyethanol

Classic Acetalization Pathways

The traditional synthesis of 1,1-diethoxyethanol relies on the direct reaction between an aldehyde and an alcohol, a process known as acetalization. This equilibrium reaction is typically catalyzed by acids and requires the removal of water to drive the reaction toward the product. google.com

Direct Acetalization from Aldehydes and Alcohols

The most established method for producing 1,1-diethoxyethanol involves the direct condensation of acetaldehyde (B116499) with two equivalents of ethanol (B145695). conicet.gov.arwikimedia.org The reaction is an equilibrium process where acetaldehyde and ethanol react to form a hemiacetal intermediate, which then reacts with a second molecule of ethanol to yield 1,1-diethoxyethanol and water. conicet.gov.ar

Due to the reversible nature of this reaction, the presence of water, a byproduct, can shift the equilibrium back towards the reactants, reducing the yield of the desired acetal (B89532). conicet.gov.argoogle.com To overcome this, dehydrating agents like anhydrous calcium chloride are often employed to remove water as it is formed, thereby driving the reaction to completion. wikimedia.orggoogle.com However, this classic laboratory method can be costly for industrial-scale production due to the high consumption of such chemicals. google.com

Acid-Catalyzed Approaches in Acetal Formation

The acetalization reaction is significantly accelerated by the presence of an acid catalyst. conicet.gov.argoogle.com Both homogeneous and heterogeneous acid catalysts are effective.

Homogeneous Catalysis: Strong mineral acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) have been traditionally used as catalysts. conicet.gov.argoogle.com The mechanism involves the protonation of the acetaldehyde's carbonyl oxygen by the acid, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the first ethanol molecule to form the hemiacetal. Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, forming a resonance-stabilized carbocation. Finally, a second ethanol molecule attacks this cation, and deprotonation yields the stable 1,1-diethoxyethanol acetal. conicet.gov.armasterorganicchemistry.com While effective, the use of liquid inorganic acids poses environmental concerns and difficulties in catalyst separation and recovery. conicet.gov.ar

Heterogeneous Catalysis: To address the drawbacks of homogeneous catalysts, various solid acid catalysts have been investigated. These are more desirable from an environmental and process standpoint. conicet.gov.ar Materials tested include zeolites, montmorillonite (B579905) clays, and sulfonic ion-exchange resins like Amberlyst-15. conicet.gov.arconicet.gov.ar Studies have shown that a sulfonic resin catalyst (Amberlyst-15) exhibits superior performance compared to zeolitic and amorphous catalysts, quickly reaching equilibrium conversion values at room temperature. conicet.gov.arconicet.gov.ar The production of 1,1-diethoxyethanol is clearly correlated with the acidity of the solid catalysts. researchgate.net A proposed mechanism on these solid catalysts suggests that protonic acid sites are necessary for the reaction to proceed through successive proton additions and nucleophilic attacks by ethanol. conicet.gov.ar

Catalyst TypeCatalyst ExampleKey FindingsReference
Homogeneous AcidSulfuric Acid (H₂SO₄)Effective catalyst for condensation reaction. google.com
Heterogeneous Solid AcidAmberlyst-15 ResinShowed much better performance than other solid acids, quickly reaching equilibrium. conicet.gov.arconicet.gov.ar
Heterogeneous Solid AcidMontmorillonite ClaysDemonstrated intermediate activity levels. conicet.gov.ar
Heterogeneous Solid AcidZeolitic FCC CatalystsShowed low levels of activity in comparison to resins and clays. conicet.gov.ar

Novel and Green Synthesis Strategies

Recent research efforts have been directed towards developing more sustainable and atom-economical methods for 1,1-diethoxyethanol synthesis. A key strategy involves using ethanol as the sole starting material, which is a renewable resource often derived from biomass fermentation. researchgate.net

Catalytic Dehydrogenation and Acetalization Sequences

A promising green approach is the direct synthesis of 1,1-diethoxyethanol from ethanol via a sequential reaction process. This process involves two main steps occurring in a single system:

Dehydrogenation: Ethanol is first dehydrogenated to form acetaldehyde.

Acetalization: The in situ generated acetaldehyde then reacts with excess ethanol to form 1,1-diethoxyethanol.

This cascade reaction can be represented as: Step 1: CH₃CH₂OH ⇌ CH₃CHO + H₂ Step 2: CH₃CHO + 2 CH₃CH₂OH ⇌ CH₃CH(OCH₂CH₃)₂ + H₂O

This method avoids the handling of volatile and toxic acetaldehyde and utilizes a single, readily available feedstock. researchgate.net The success of this strategy hinges on the development of multifunctional catalysts that can efficiently promote both the dehydrogenation and acetalization steps. researchgate.net

Bifunctional heterogeneous catalysts are crucial for the one-pot synthesis of 1,1-diethoxyethanol from ethanol. These catalysts typically possess both metallic sites for dehydrogenation and acidic sites for acetalization.

Copper/Silica (B1680970) (Cu/SiO₂) Catalysts: Copper-based catalysts are well-known for their high selectivity in the dehydrogenation of alcohols. osti.gov Specifically, copper supported on silica (Cu/SiO₂) has been identified as an effective catalyst for the selective dehydrogenation of ethanol to acetaldehyde. researchgate.net The inert nature of the silica support helps to prevent side reactions. researchgate.net In a sequential catalytic system, the acetaldehyde produced on the Cu/SiO₂ catalyst can then undergo acetalization. For the subsequent acetalization step, an acid catalyst is required. researchgate.net

H-Y Zeolite: Zeolites, with their strong Brønsted acid sites, are excellent catalysts for acetalization reactions. researchgate.netmdpi.com H-Y zeolite, in particular, has been successfully used in conjunction with a dehydrogenation catalyst for the synthesis of 1,1-diethoxyethanol from ethanol. researchgate.net

A dual-catalyst system, physically mixing Cu/SiO₂ and H-Y zeolite, has been shown to be highly efficient for the direct conversion of ethanol to 1,1-diethoxyethanol. researchgate.net Another approach involves using a single catalyst that combines both functions, such as copper-containing catalysts on acidic supports like γ-Al₂O₃ or HZSM-5. researchgate.net One study found that a 1 wt.% CuO/Al₂O₃ catalyst, modified with cerium oxide, achieved a 27 vol.% yield of 1,1-diethoxyethane at 350°C. researchgate.net

Catalyst SystemDehydrogenation ComponentAcetalization ComponentKey Research FindingReference
Dual CatalystCu/SiO₂H-Y ZeoliteEfficiently synthesizes 1,1-diethoxyethane via two sequential reactions from ethanol. researchgate.net
Single Catalyst1 wt.% CuOγ-Al₂O₃Modification with cerium oxide increased activity, yielding 27 vol.% of the target product. researchgate.net
Single Catalyst1 wt.% CuOHZSM-5Studied for one-stage conversion of ethanol. researchgate.net

The mechanism of the sequential synthesis from ethanol relies on a synergistic action between the different active sites of the catalyst system.

Ethanol Dehydrogenation: The process begins with the adsorption of ethanol onto the metallic sites of the catalyst (e.g., copper). The C-O bond is maintained while the O-H and α-C-H bonds are broken, leading to the formation of acetaldehyde and molecular hydrogen (H₂). osti.gov This is an endothermic reaction favored at higher temperatures (e.g., 200-350°C). researchgate.netgoogle.com

Acetaldehyde Acetalization: The acetaldehyde formed in situ then migrates to the acid sites of the catalyst (e.g., Brønsted acid sites on H-Y zeolite or an acidic support). researchgate.net Here, the acid-catalyzed acetalization process, as described in section 2.1.2, takes place. The acetaldehyde carbonyl group is protonated, followed by two successive nucleophilic attacks by ethanol molecules, ultimately forming 1,1-diethoxyethanol and water. conicet.gov.ar This step is typically favored at lower temperatures (e.g., 10-30°C). google.com

For this sequential process to be efficient, the reaction conditions, such as temperature and pressure, must be carefully optimized to balance the requirements of both the endothermic dehydrogenation and the exothermic acetalization reactions. google.com Some patented methods employ a two-reactor system, where the first reactor contains the dehydrogenation catalyst at a higher temperature (200-250°C), and the second reactor contains the acid catalyst at a lower temperature (10-30°C), to optimize each step individually. google.com

Electrochemical Synthesis Pathways

Electrochemical methods present a modern and efficient approach to organic synthesis. In the context of 1,1-diethoxyethanol, these pathways often involve the oxidation of ethanol.

Proton-Exchange Membrane (PEM) Reactor Systems

Proton-exchange membrane (PEM) reactors are a cornerstone of modern electrochemical synthesis, offering a promising route for the electro-oxidation of alcohols like ethanol. nii.ac.jp In a typical PEM reactor setup for this purpose, two carbon papers featuring Platinum on carbon (Pt/C) catalysts are pressed onto a Nafion® membrane. nii.ac.jp This assembly facilitates the electrochemical oxidation of ethanol to acetaldehyde. researchgate.netresearchgate.net The Nafion® membrane itself plays a dual role, not only as a proton conductor but also as a solid acid catalyst for the subsequent non-electrochemical acetalization of the electrochemically generated acetaldehyde with ethanol to form 1,1-diethoxyethane. researchgate.netresearchgate.net

The protons generated during the ethanol oxidation at the anode are transported across the PEM to the cathode, where they are reduced to produce high-purity hydrogen gas. researchgate.net This co-production of a valuable chemical and clean energy carrier enhances the economic and environmental appeal of the process. Research has demonstrated that this sequential electrochemical and non-electrochemical reaction pathway can achieve high faradaic efficiency for 1,1-diethoxyethane production. researchgate.netresearchgate.net The presence of a Nafion® ionomer is crucial as it creates a continuous network for proton transfer to the reaction sites, thereby enhancing proton conductivity and providing the necessary active sites for the electrochemical oxidation of alcohols. nii.ac.jp

Electrocatalyst Development (e.g., Pt/C)

The choice of electrocatalyst is critical to the efficiency and selectivity of the electrochemical synthesis of 1,1-diethoxyethanol. Platinum-based catalysts, particularly platinum supported on carbon (Pt/C), are widely used for the electro-oxidation of ethanol. nii.ac.jpnih.gov These catalysts are known for their robust catalytic activity and stability. nih.gov However, a significant challenge with Pt electrocatalysts is their susceptibility to poisoning by reaction intermediates like carbon monoxide (CO), which can lead to a rapid decline in catalytic performance. nih.gov

To address this, research has focused on developing more advanced electrocatalysts. This includes the use of platinum-based nanomaterials and hybrid materials combined with transition metal oxides. nih.gov For instance, the incorporation of a second, cheaper transition metal with platinum can enhance its electrocatalytic properties for the ethanol oxidation reaction (EOR). nih.gov Trimetallic catalysts, such as PtSnNi/C, have shown improved electrocatalytic activity compared to their bimetallic or monometallic counterparts. cdmf.org.br The presence of nickel can modify the electronic structure of platinum, while tin can help in the removal of adsorbed CO from the platinum surface, thus promoting the EOR. cdmf.org.br The development of efficient bifunctional catalysts that can facilitate both the ethanol oxidation at the anode and hydrogen evolution at the cathode is a key area of ongoing research. researchgate.net

Hydrolysis-Based Routes for Halo Acetal Precursors

An alternative synthetic route to 1,1-diethoxyethanol involves the hydrolysis of halo acetal precursors, such as 2-bromo-1,1-diethoxyethane. This method is analogous to the synthesis of 2,2-diethoxyethylamine, where bromoacetaldehyde (B98955) diethyl acetal undergoes amination. In the case of 1,1-diethoxyethanol synthesis, the bromine atom in 2-bromo-1,1-diethoxyethane is substituted by a hydroxyl group through hydrolysis under alkaline conditions.

A typical procedure involves reacting the halo acetal with a base in a suitable solvent system. One patented method describes the alkaline hydrolysis of a halo acetal in a mixed system of water and a water-miscible organic solvent. google.com The reaction is carried out at elevated temperatures (100 °C to 150 °C) and pressures (0.14 MPa to 0.68 MPa) for a duration of 2 to 72 hours. google.com While this method can produce 2,2-diethoxyethanol (B41559), the harsh reaction conditions can be a drawback for large-scale industrial production. google.com

Chemical Reactivity and Mechanistic Investigations of 1,1 Diethoxyethanol

Acetal (B89532) Hydrolysis and Decomposition Mechanisms

The stability of the acetal group in 1,1-diethoxyethanol is highly dependent on the pH of the environment. Acetals are generally stable under basic and neutral conditions but are susceptible to hydrolysis under acidic conditions. Current time information in Bangalore, IN.

Influence of Acidic and Basic Conditions on Acetal Stability

Basic Conditions: Acetals are generally stable in basic solutions, which makes them useful as protecting groups for aldehydes and ketones during reactions involving strong bases or nucleophiles. Current time information in Bangalore, IN. However, the hydrolysis of acetals can be catalyzed by certain systems even under basic conditions. For instance, a self-assembled supramolecular host has been shown to catalyze the hydrolysis of acetals in basic aqueous solution, with the mechanism proceeding through an A-2 pathway. thieme-connect.com

Nucleophilic Reactivity and Substitution Reactions

The reactivity of 1,1-diethoxyethanol and its derivatives in nucleophilic reactions can involve the molecule acting as either a nucleophile or an electrophile, depending on the reaction conditions and the nature of the reacting species.

Role as an Electrophilic Component in C-C Bond Formation

While direct evidence for 1,1-diethoxyethanol acting as an electrophile in C-C bond formation is not extensively documented, related acetals and their derivatives can serve as precursors to electrophilic species. For example, in the presence of a Lewis acid, acetals can generate oxonium ions, which are highly electrophilic and can be attacked by carbon nucleophiles. This strategy is a cornerstone of modern organic synthesis for constructing complex carbon skeletons.

Research on related compounds provides insights into potential C-C bond-forming reactions. For instance, the Michael addition of 2,2-diethoxyethanol (B41559) to diethyl vinyl phosphonate (B1237965) has been reported, showcasing the nucleophilic character of the hydroxyl group after deprotonation. malariaworld.org In this case, 2,2-diethoxyethanol, a close structural analog, acts as a nucleophile.

Alkylation Reactions Utilizing 1,1-Diethoxyethanol Derivatives

Derivatives of 1,1-diethoxyethanol, such as 2-bromo-1,1-diethoxyethane, are effective alkylating agents. The bromine atom serves as a good leaving group, allowing for nucleophilic substitution by various nucleophiles. For example, it can be used in the N-alkylation of pyrrole-carboxamide precursors. The reaction typically proceeds via an SN2 mechanism where a nucleophile, such as a deprotonated amine or enolate, attacks the carbon bearing the halogen, displacing the bromide ion.

Electrophilic Transformations and Additions

Electrophilic transformations involving 1,1-diethoxyethanol are less common than its reactions with nucleophiles. The electron-rich oxygen atoms in the acetal and hydroxyl groups tend to make the molecule more susceptible to attack by electrophiles at these heteroatoms rather than undergoing electrophilic addition to a carbon-carbon multiple bond, which is absent in the saturated structure of 1,1-diethoxyethanol.

However, the hydroxyl group can be targeted by electrophiles. For example, it can be acylated or alkylated. The formation of 1,1-diethoxyethanol has been observed in CO2-saturated ethanol (B145695) under intense laser irradiation, suggesting a pathway involving hemiacetalization and acetalization. researchgate.net

Redox Chemistry of Acetal Functionality

The acetal functionality in 1,1-diethoxyethanol can undergo both oxidation and reduction, although the reactions typically target the adjacent carbon or the hydroxyl group.

Oxidation: The hydroxyl group of 2,2-diethoxyethanol, a related compound, can be oxidized to the corresponding aldehyde, dimethoxyacetaldehyde, using Swern oxidation conditions. researchgate.net This indicates that the acetal group is stable under these oxidative conditions.

Reduction: The formation of 1,1-diethoxyethanol can be achieved through the reduction of appropriate precursors. For example, it has been prepared via a NaBH4-mediated reduction. thieme-connect.com This demonstrates the stability of the acetal group under reductive conditions using hydride reagents.

The standard electrode potential for the acetal functionality itself is not a commonly tabulated value, as redox reactions typically involve other parts of the molecule. wikipedia.orglibretexts.org

Data Tables

Table 1: Reactivity of 1,1-Diethoxyethanol and Related Compounds

Reaction TypeReactant(s)Product(s)ConditionsReference(s)
Acetal Hydrolysis1,1-DiethoxyethaneAcetaldehyde (B116499), EthanolAcid catalyst, excess water Current time information in Bangalore, IN.
Catalyzed HydrolysisAcetalsAldehyde/Ketone, AlcoholSupramolecular host, basic solution thieme-connect.com
Michael Addition2,2-Diethoxyethanol, Diethyl vinyl phosphonateAdductBase malariaworld.org
N-AlkylationPyrrole-carboxamide, 2-Bromo-1,1-diethoxyethaneN-alkylated pyrroleNaH
Swern Oxidation2,2-DiethoxyethanolDimethoxyacetaldehyde(COCl)₂, DMSO, Et₃N researchgate.net
ReductionPrecursor to 1,1-diethoxyethanol1,1-DiethoxyethanolNaBH₄ thieme-connect.com

Radical-Mediated Reactions Involving 1,1-Diethoxyethanol

The study of radical-mediated reactions provides insight into the behavior of molecules under high-energy conditions, which are prevalent in fields such as atmospheric chemistry, combustion, and photochemistry. wikipedia.org Radicals are atoms, molecules, or ions with at least one unpaired valence electron, making them highly reactive. wikipedia.org The initiation of a radical reaction typically involves the homolytic cleavage of a bond, which can be induced by heat, light (photolysis), or redox reactions. wikipedia.orguomustansiriyah.edu.iq

Formation of Radical Species in High-Energy Environments

In high-energy environments, such as those created by ionizing radiation, ultraviolet light, or high temperatures, 1,1-diethoxyethanol can form radical species. wikipedia.org The process is generally initiated by the homolytic cleavage of a covalent bond. For 1,1-diethoxyethanol, the most susceptible bonds to cleavage are the C-H bonds. The carbon atom bonded to two oxygen atoms (the acetal carbon) is a likely site for radical formation. Abstraction of a hydrogen atom from this position results in the formation of a 1,1-diethoxy-1-hydroxyethyl radical. This radical is stabilized by the delocalization of the unpaired electron onto the adjacent oxygen atoms, a common feature of α-alkoxy radicals.

High-energy photons or interaction with initiating radicals (like the hydroxyl radical, HO•) can provide the necessary energy to overcome the bond dissociation energy. mit.edu For instance, the photolysis of compounds is a common laboratory method to generate specific organic radicals for mechanistic studies. mit.edu While specific studies on 1,1-diethoxyethanol are not prevalent, the general mechanism for radical formation is well-established. uomustansiriyah.edu.iqnih.gov The process involves initiation, propagation, and termination steps. wikipedia.org

Table 1: Plausible Radical Formation from 1,1-Diethoxyethanol

StepReaction DescriptionExample Reaction
Initiation Homolytic cleavage of a C-H bond at the acetal carbon by an initiator radical (R•).CH₃CH(OEt)₂CH₂OH + R• → •C(OEt)₂CH₂OH + RH
Stabilization The resulting radical is stabilized by resonance with the adjacent oxygen atoms.•C(OEt)₂CH₂OH ↔ ⁺O(Et)=C(OEt)CH₂OH⁻

This table illustrates a potential pathway for radical generation from 1,1-diethoxyethanol based on general principles of radical chemistry.

Coupling Reactions of Derived Radicals

Once formed, the 1,1-diethoxy-1-hydroxyethyl radical can participate in various reactions, including coupling reactions. Radical coupling, or termination, occurs when two radical species react to form a stable, non-radical product. wikipedia.orguomustansiriyah.edu.iq This is a common fate for radicals, especially at high concentrations. The radical derived from 1,1-diethoxyethanol could couple with an identical radical (dimerization) or with other radical species present in the environment.

These coupling reactions are crucial in processes like polymerization and the formation of complex organic molecules. mdpi.com For example, radical reactions are leveraged in synthetic chemistry to form new C-C bonds under mild conditions, often using photoredox catalysis to generate the necessary radical intermediates. beilstein-journals.orgnih.gov The products of such coupling reactions depend on the specific radicals available for reaction.

Table 2: Potential Coupling Reactions of the 1,1-Diethoxyethanol Radical

Reactant 1Reactant 2Potential Coupling ProductProduct Name
•C(OEt)₂CH₂OH•C(OEt)₂CH₂OH(HOCH₂)C(OEt)₂-C(OEt)₂(CH₂OH)1,1,2,2-Tetraethoxy-1,2-ethanediol
•C(OEt)₂CH₂OH•OHHOC(OEt)₂CH₂OHDiethyl orthocarbonate monomethylol
•C(OEt)₂CH₂OH•CH₃CH₃C(OEt)₂CH₂OH1,1-Diethoxypropan-2-ol

This interactive table provides examples of hypothetical coupling products formed from the radical derived from 1,1-diethoxyethanol. The specific products formed in a real system would depend on the reaction conditions and the presence of other radical species.

Role in Condensation and Rearrangement Reactions

Beyond radical chemistry, 1,1-diethoxyethanol can participate in fundamental organic reactions such as condensations and rearrangements, typically under catalytic conditions.

Condensation reactions involve the joining of two molecules to form a larger molecule, with the concurrent loss of a small molecule like water or ethanol. chemistrytalk.orglibretexts.org As an acetal, 1,1-diethoxyethanol is a protected form of glycolaldehyde (B1209225). Acetals are generally stable under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions. unm.edu This hydrolysis reaction regenerates the parent aldehyde (glycolaldehyde) and two molecules of ethanol. The released glycolaldehyde can then undergo classic condensation reactions, such as an aldol (B89426) condensation, with another enolizable carbonyl compound. magritek.com

Table 3: Hydrolysis and Subsequent Aldol Condensation

StepReaction TypeDescription
1 Hydrolysis (Acid-Catalyzed) 1,1-Diethoxyethanol reacts with water in the presence of an acid catalyst to yield glycolaldehyde and ethanol.
2 Aldol Condensation The newly formed glycolaldehyde, in the presence of a base or acid, can react with another aldehyde or ketone (e.g., acetone) to form a β-hydroxy carbonyl compound.

This table outlines the two-stage process by which 1,1-diethoxyethanol can be a precursor in condensation reactions.

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.deallen.in For 1,1-diethoxyethanol, acid-catalyzed rearrangement is a plausible pathway. The reaction would be initiated by the protonation of one of the oxygen atoms (either the hydroxyl or one of the ethoxy groups). libretexts.org Protonation creates a good leaving group (water or ethanol). The departure of this leaving group generates a carbocation intermediate. This unstable intermediate can then rearrange to a more stable form, often through a hydride or alkyl shift, before a final deprotonation step yields the rearranged product. libretexts.org For example, loss of an ethoxy group would lead to an oxocarbenium ion, which is stabilized by the remaining oxygen atoms. A subsequent 1,2-hydride shift from the adjacent carbon could lead to the formation of ethyl 2-ethoxyacetate.

Table 4: Postulated Acid-Catalyzed Rearrangement of 1,1-Diethoxyethanol

StepMechanismIntermediate/Product
1. Protonation An ethoxy oxygen is protonated by an acid catalyst (H⁺).CH₃CH(O⁺HEt)(OEt)CH₂OH
2. Formation of Carbocation Loss of ethanol as a leaving group forms a resonance-stabilized oxocarbenium ion.[⁺C(OEt)CH₂OH ↔ C(=O⁺Et)CH₂OH]
3. Hydride Shift A 1,2-hydride shift occurs from the adjacent CH₂OH group to the carbocation center.[⁺C(H)(OEt)CHO]
4. Deprotonation/Reaction The resulting intermediate can be deprotonated or react with a nucleophile (e.g., ethanol) to yield the final product.EtO-CH₂-CHO (2-ethoxyacetaldehyde)

This table presents a hypothetical mechanistic pathway for the acid-catalyzed rearrangement of 1,1-diethoxyethanol based on established principles of carbocation chemistry.

Derivatives and Structural Modifications of 1,1 Diethoxyethanol

Synthesis of Functionalized 1,1-Diethoxyethanol Analogues

The presence of a primary alcohol allows for the straightforward introduction of various functional groups through etherification and esterification, while the core structure serves as a building block for nitrogen-containing derivatives.

The hydroxyl group of 1,1-diethoxyethanol is readily functionalized to form ether and ester linkages. A notable example is the synthesis of methyl 4-(2,2-diethoxyethoxy)benzoate. molbase.com This compound incorporates the 2,2-diethoxyethoxy moiety attached to a benzoate (B1203000) group, effectively combining an ether and an ester functionality. One synthetic approach involves the reaction of 2,2-diethoxyethanol (B41559) with ethyl acrylate, catalyzed by sodium in THF, to form an intermediate that can be further transformed. researchgate.net Another strategy for creating similar aromatic ether derivatives is the reaction of a halo-substituted aromatic ester, like methyl 4-(bromomethyl)benzoate, with an alkoxide, although specific application of 1,1-diethoxyethanol in a Williamson ether synthesis-type reaction with a suitable aryl halide is a feasible route. chemicalbook.comdiva-portal.org These derivatives serve as important intermediates in organic synthesis.

Table 1: Ether and Ester Derivatives

Compound NameMolecular FormulaMolecular WeightKey Features
Methyl 4-(2,2-diethoxyethoxy)benzoateC14H20O5268.306 g/mol Contains both ether and ester functional groups; diethyl acetal (B89532) moiety. molbase.com

Nitrogen-containing analogues of 1,1-diethoxyethanol are valuable in materials science and analytical chemistry. A key example is N-acryloylamido ethoxyethanol (AAEE), a monomer used in the synthesis of hydrophilic polymers. evitachem.comresearchgate.net The synthesis of AAEE involves the reaction of acryloyl chloride with 2-(2-aminoethoxy)ethanol, a structural analogue of 1,1-diethoxyethanol. researchgate.net The resulting monomer combines hydroxyl, amide, and ethylene (B1197577) glycol groups, which impart hydrophilic properties to polymers derived from it. researchgate.net These poly(AAEE) polymers have been used to create stable, neutral coatings for capillary electrophoresis, enhancing the separation of peptides and proteins. nih.govresearchgate.net

Another important nitrogen-containing intermediate is 2,2-diethoxyethyl isocyanate, which can be prepared from precursors related to 1,1-diethoxyethanol and is used in the synthesis of 1-hydroxyimidazole (B8770565) derivatives. lookchem.com

Table 2: Nitrogen-Containing Derivatives

Compound NameMolecular FormulaMolecular WeightApplications/Features
N-acryloylamido ethoxyethanol (AAEE)C7H13NO3Not specified in resultsMonomer for hydrophilic polymer coatings used in capillary electrophoresis. evitachem.comnih.gov
2,2-Diethoxyethyl isocyanateNot specified in resultsNot specified in resultsEduct for the synthesis of 1-hydroxy- and 1-alkoxy-2,3-dihydroimidazole-2-ones. lookchem.com

Transformations to Aldehyde and Ketone Equivalents

The acetal group in 1,1-diethoxyethanol functions as a masked aldehyde. This protecting group strategy is fundamental in multi-step organic synthesis, allowing for transformations on other parts of the molecule without affecting a sensitive aldehyde functionality.

1,1-Diethoxyethanol is the diethyl acetal of hydroxyacetaldehyde. nih.gov The acetal can be hydrolyzed under acidic conditions to deprotect the aldehyde group. wikipedia.org This transformation makes 1,1-diethoxyethanol a valuable starting material for preparing various acetaldehyde (B116499) derivatives. For instance, the hydroxyl group of 1,1-diethoxyethanol can first be reacted to build a larger molecular scaffold; subsequently, treatment with an acid like trifluoroacetic acid in an aqueous dioxane solution can cleave the acetal and liberate the aldehyde functionality. researchgate.net This strategy allows for the synthesis of complex molecules containing an aldehyde group that might not be stable under the conditions used for the initial coupling reactions. researchgate.net

Table 3: Aldehyde and Ketone Equivalents

PrecursorDerivativeTransformation ConditionSignificance
1,1-DiethoxyethanolHydroxyacetaldehydeAcid-catalyzed hydrolysisUnmasking of the protected aldehyde group. nih.govwikipedia.org
Functionalized 1,1-diethoxyethanol derivativeFunctionalized acetaldehyde derivativeAcidic hydrolysis (e.g., CF3COOH, H2O/dioxane)Allows for the introduction of an aldehyde group into a complex molecule at a late synthetic stage. researchgate.net

Cyclization and Ring-Forming Reactions Involving 1,1-Diethoxyethanol Moieties

The structural elements of 1,1-diethoxyethanol and its derivatives can be utilized in intramolecular reactions to form heterocyclic compounds, such as spiroketals and dioxanes.

Spiroketals are a class of compounds characterized by two rings connected through a single spirocyclic carbon atom, with an oxygen atom in each ring attached to the spirocenter. wikipedia.org Their synthesis often involves the acid-catalyzed cyclization of a dihydroxy ketone precursor. wikipedia.org Derivatives of 1,1-diethoxyethanol can be elaborated into such precursors. For example, a synthetic sequence could involve extending the carbon chain, oxidizing a secondary alcohol to a ketone, and then hydrolyzing the acetal to a diol, which can subsequently undergo intramolecular cyclization to form a spiroketal. rsc.orgmskcc.org

Dioxane derivatives, six-membered rings containing two oxygen atoms, can also be synthesized from 1,1-diethoxyethanol-related structures. The synthesis of 1,4-dioxane (B91453) rings often proceeds from diol precursors. mdpi.comorgsyn.org The preparation of substituted 1,4-dioxan-2-ones, for example, can be achieved by reacting a 1,2-glycol with other reagents, highlighting a general strategy where a 1,1-diethoxyethanol-derived diol could be a substrate for cyclization. google.com The use of acid catalysis can facilitate the intramolecular ring closure to yield these heterocyclic structures. researchgate.net

Regioselective and Stereoselective Syntheses of Derivatives

The synthesis of derivatives of 1,1-diethoxyethanol with specific spatial arrangements of atoms is a critical area of research, as the biological activity and physical properties of these molecules are often dependent on their three-dimensional structure. Regioselective and stereoselective strategies allow for the precise control of chemical reactions to produce a desired isomer, which is fundamental in fields such as medicinal chemistry and materials science.

Regioselective Synthesis

Regioselectivity refers to the control of the region of a molecule where a chemical bond is made or broken. In the context of 1,1-diethoxyethanol derivatives, this often involves reactions that selectively target one of the ethoxy groups or the hydroxyl group.

One notable approach involves the regioselective synthesis of 1,2,3-triazole derivatives. For instance, the reaction of arylacetylenes with azides in heated water has been shown to produce 1,4-disubstituted 1,2,3-triazoles with high yields. rsc.org However, when using terminal aliphatic alkynes, a mixture of 1,4- and 1,5-isomers is typically formed. rsc.org The use of specific reagents, such as m-nitroazidobenzene, can lead to the exclusive formation of 1,4-disubstituted derivatives with both aryl and aliphatic alkynes. rsc.org Another strategy for achieving high regioselectivity in the synthesis of 1,4-disubstituted triazoles is through a copper(I)-catalyzed click chemistry approach. mdpi.com For the synthesis of 1,5-disubstituted 1,2,3-triazoles, changing the catalyst from copper to ruthenium has proven effective. nih.gov Iron(III) chloride has also been employed as a Lewis acid catalyst for the regioselective 1,3-dipolar cycloaddition between azides and N1-propargyl nucleobases, yielding 1,5-disubstituted 1,2,3-triazoles. nih.gov

In the realm of pyrazole (B372694) chemistry, the one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and substituted hydrazines can be highly regioselective, leading to a single N¹-substituted pyrazole derivative. mdpi.com The specific reaction conditions are crucial in determining the chemo- and regio-selectivity of the outcome. mdpi.com

A one-step, N-1 selective palladium-catalyzed cross-coupling of dihydrouracil (B119008) with aryl electrophiles has been developed, providing a facile route to medicinally relevant scaffolds. nih.gov This method demonstrates excellent functional group tolerance and broad applicability. nih.gov

Stereoselective Synthesis

Stereoselectivity is the preferential formation of one stereoisomer over another. This is particularly important in the synthesis of chiral molecules, where the different enantiomers or diastereomers can have distinct biological activities.

The catalytic asymmetric synthesis of chiral acetals is a significant challenge due to potential racemization. sioc-journal.cn However, progress has been made in this area, including the synthesis of chiral N,O-acetals and O,O-acetals. sioc-journal.cn For example, the reaction of 2,3,4,6-tetra-O-acetyl-1-O-trimethylsilyl-β-D-glucopyranose with ketones and methyl trimethylsilyl (B98337) ether in the presence of a catalyst can afford acetylated acetal-β-glucosides. nih.gov The corresponding α-anomer can be synthesized from the α-anomer of the starting glucopyranose. nih.gov

An electrochemically driven method has been developed for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes and N,N-dimethylformamide (DMF). rsc.org This process avoids the need for transition metal catalysts or external oxidizing agents and proceeds via electrooxidation of the olefin followed by nucleophilic attack of DMF, resulting in a predominant syn-diastereoselectivity. rsc.org

In the synthesis of unnatural α-amino acid derivatives, a protocol for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine has been developed using visible light-promoted photoredox catalysis. rsc.org This method utilizes ubiquitous carboxylic acids as radical precursors. rsc.org

The asymmetric Michael addition of indoles to enones, catalyzed by a scandium(III)-enlarged Salen complex, has shown excellent reactivity and stereoselective control, achieving high yields and enantiomeric excess. mdpi.com

Below are tables summarizing key findings in the regioselective and stereoselective synthesis of 1,1-diethoxyethanol derivatives.

Table 1: Regioselective Synthesis of Triazole Derivatives

ReactantsCatalyst/ConditionsProduct(s)RegioselectivitySource
Arylacetylene + AzideHot Water1,4-Disubstituted 1,2,3-triazoleHigh rsc.org
Terminal Aliphatic Alkyne + AzideHot WaterMixture of 1,4- and 1,5-isomersVariable rsc.org
Alkyne + m-NitroazidobenzeneHot Water1,4-Disubstituted 1,2,3-triazoleHigh rsc.org
Azide + Alkyne SynthonCu(I)1,4-Disubstituted triazoleHigh mdpi.com
Azide + AlkyneRuthenium1,5-Disubstituted 1,2,3-triazoleHigh nih.gov
Aryl/Benzyl Azides + N1-Propargyl NucleobasesFeCl₃1,5-Disubstituted 1,2,3-triazoleHigh nih.gov

Table 2: Stereoselective Synthesis of 1,1-Diethoxyethanol Derivatives and Analogs

Reaction TypeReactantsCatalyst/ConditionsProductStereoselectivitySource
Acetal Glucoside Synthesis2,3,4,6-tetra-O-acetyl-1-O-trimethylsilyl-β-D-glucopyranose + Ketone + Methyl trimethylsilyl etherTrimethylsilyl trifluoromethanesulfonateAcetylated acetal-β-glucosideHigh nih.gov
Diol SynthesisVinylarene + N,N-dimethylformamide (DMF)ElectrochemicalProtected syn-1,2-diolPredominantly syn rsc.org
α-Amino Acid SynthesisChiral glyoxylate-derived N-sulfinyl imine + Carboxylic acidVisible light photoredox catalysisUnnatural α-amino acid derivativeHigh rsc.org
Michael AdditionIndole (B1671886) + EnoneScandium(III)-enlarged Salen complex3-Substituted indole derivativeUp to 99% ee mdpi.com

Applications in Advanced Chemical Synthesis and Material Science

Building Block for Complex Organic Architectures

Organic building blocks are foundational functionalized molecules used for the bottom-up assembly of more complex molecular structures. ontosight.ai The dual functionality of 1,1-Diethoxyethanol allows it to act as a versatile synthon in constructing sophisticated organic frameworks.

Heterocyclic compounds, which form the structural core of many pharmaceuticals and biologically active molecules, are often assembled from multifunctional building blocks. While direct studies employing 1,1-Diethoxyethanol are not widely documented, the utility of closely related isomers and analogues provides strong evidence for its potential in this field. For instance, the isomer 2,2-diethoxyethanol (B41559) (glycolaldehyde diethyl acetal) is used as a key precursor in the preparation of pyrimidine-based inhibitors of phosphodiesterase 7, demonstrating the value of a hydroxy-acetal structure in building complex heterocycles. fishersci.nl

Acetal (B89532) groups are frequently employed in multicomponent reactions for the synthesis of nucleosides and other heterocyclic structures. mdpi.com The structure of 1,1-Diethoxyethanol, possessing a masked carbonyl equivalent and a nucleophilic hydroxyl group, makes it a prime candidate for participating in condensation and cyclization reactions to form a variety of heterocyclic rings. A general reaction mechanism involves the acid-catalyzed activation of the acetal, which can then react with other nucleophiles, while the hydroxyl group can participate in a subsequent intramolecular cyclization or serve as a handle for further functionalization. conicet.gov.arnih.gov

The total synthesis of complex natural products relies on the strategic use of synthons—small molecular fragments that represent a portion of the target molecule's skeleton. The application of acetal-containing building blocks is a common strategy in this domain. A prominent example is the use of 1,1-Diethoxyethanol's isomer, glycolaldehyde (B1209225) diethyl acetal, in the synthesis of neooxazolomycin, a member of the oxazolomycin family of antibiotics. fishersci.nl This highlights the utility of the hydroxy-acetal motif as a valuable C2-building block in constructing intricate natural product architectures.

As a synthon, 1,1-Diethoxyethanol can provide a two-carbon unit with differentiated reactivity at each carbon. The hemiacetal ether function serves as a protected form of a carboxylic acid or related carbonyl group, which can be unmasked under specific conditions, while the hydroxyl group offers a site for forming ether or ester linkages. This dual functionality allows for sequential and controlled bond formation, a critical aspect of multistep total synthesis.

Table 1: Potential Synthetic Roles of 1,1-Diethoxyethanol Based on Analogous Compounds
Application AreaRole of Building BlockExample from Analogous CompoundCited CompoundReference
Heterocycle SynthesisPrecursor for pyrimidine (B1678525) systemsUsed in preparing pyrimidine-based enzyme inhibitors2,2-Diethoxyethanol fishersci.nl
Natural Product SynthesisSynthon for antibiotic frameworkUsed in the synthesis of neooxazolomycin2,2-Diethoxyethanol fishersci.nl
General SynthesisProtecting group transfer (Transacetalization)Reacts with diols (e.g., glycerol) to form cyclic acetals1,1-Diethoxyethane researchgate.net

Fine chemicals are pure, single-substance chemical products sold on the basis of their exact chemical identity and purity. acs.org They are often produced via multi-step syntheses where intermediates play a crucial role. Related compounds like 1,1-diethoxyethane are established as important intermediates in the synthesis of pharmaceuticals and other specialty chemicals. made-in-china.comresearchgate.net The production of such acetals from renewable resources like bio-ethanol is an area of significant industrial interest. acs.orgnih.govresearchgate.net

1,1-Diethoxyethanol, with its additional hydroxyl functionality, extends this utility. It can serve as a more advanced intermediate, allowing for the introduction of further complexity. For example, the hydroxyl group can be used as a point of attachment for other molecular fragments before the acetal is converted, or vice-versa. This bifunctionality is valuable in designing efficient synthetic routes to complex target molecules required by the pharmaceutical, agrochemical, and fragrance industries. conicet.gov.ar

Utilization in Polymer Chemistry and Material Development

The incorporation of functional molecules into polymers is a key strategy for creating materials with tailored properties for specific applications.

Theoretically, when blended with a host polymer, 1,1-Diethoxyethanol could act as a plasticizer by inserting itself between polymer chains, increasing free volume and lowering the glass transition temperature. Alternatively, its hydroxyl group could be leveraged to act as a reactive compatibilizer in polymer blends or as a chain-end modifier during polymerization, influencing the final properties of the material. The effectiveness of such a molecule would depend on its compatibility with the polymer matrix and the desired final properties.

Role in Catalyst Development and Support Chemistry

The synthesis of 1,1-diethoxyethanol, also known as 1,1-diethoxyethane or acetal, is a significant reaction in industrial chemistry, often serving as a model for studying catalytic processes. ontosight.aiconicet.gov.ar Catalyst development for this synthesis primarily focuses on replacing traditional homogeneous catalysts, such as strong liquid inorganic acids like sulfuric and phosphoric acids, with more environmentally benign and reusable heterogeneous solid acid catalysts. conicet.gov.ar

Research has explored a variety of solid acid catalysts for the synthesis of 1,1-diethoxyethanol from ethanol (B145695) and acetaldehyde (B116499). conicet.gov.ar These include commercial, natural, and laboratory-synthesized materials. conicet.gov.ar A comparative study of different acidic catalysts demonstrated that a sulfonic exchange resin (Amberlyst 15) exhibited a much better performance than other materials like montmorillonites, zeolitic catalysts, and amorphous FCC catalysts, reaching equilibrium ethanol conversion values rapidly. conicet.gov.ar The production of 1,1-diethoxyethanol is clearly correlated with the acidity of the solid catalysts. researchgate.net However, clear relationships between catalyst activity and other physical properties are not always apparent. conicet.gov.ar The presence of water, a byproduct of the reaction, appears to have an inhibitory effect on the reaction rate, as demonstrated in experiments with both dry and pre-wetted sulfonic resin catalysts. conicet.gov.arresearchgate.net

Further advancements have been made using metal-containing catalysts on various supports. One study focused on the one-stage synthesis of 1,1-diethoxyethane from ethanol using low-percentage copper-containing catalysts. researchgate.net The main reaction pathway involves the dehydrogenation of ethanol followed by the conversion of the resulting products into 1,1-diethoxyethane. researchgate.net The choice of support material for the active phase was shown to be critical. researchgate.netsamaterials.com Among the studied supports—γ-Al2O3, SiO2, and HZSM-5—the 1 wt.% CuO/Al2O3 catalyst was the most active in producing 1,1-diethoxyethane. researchgate.net Its activity could be further enhanced by modification with cerium oxide, achieving a product yield of 27 vol.% at a reaction temperature of 350°C. researchgate.net

Photocatalysis represents another frontier in this area. The direct synthesis of 1,1-diethoxyethane from ethanol has been achieved using titanium dioxide (TiO2) as a photocatalyst. rsc.org Research into this mechanism suggests that surface hydroxyl groups on the TiO2 play an indirect site-holding role, leading to higher activity. rsc.org

Table 1: Comparison of Catalytic Systems for 1,1-Diethoxyethanol Synthesis

Catalyst System Support Material Reactants Key Findings Yield/Performance Citation(s)
Sulfonic Resin Polystyrene Ethanol, Acetaldehyde High activity, rapid equilibrium achievement; inhibited by water. Ranked highest among tested solid acids. conicet.gov.arresearchgate.netresearchgate.net
Montmorillonite (B579905) Clay - Ethanol, Acetaldehyde Intermediate activity, approaching equilibrium. Lower than sulfonic resin. conicet.gov.ar
Zeolitic & FCC Catalysts - Ethanol, Acetaldehyde Low activity. Lower than montmorillonites. conicet.gov.ar
Copper Oxide (CuO) γ-Alumina (Al2O3) Ethanol Most active among tested supports for copper catalysts. - researchgate.net
CuO with Cerium Oxide γ-Alumina (Al2O3) Ethanol Cerium oxide modification increases catalytic activity. 27 vol.% researchgate.net
Titanium Dioxide (TiO2) - Ethanol Photocatalytic synthesis; surface hydroxyl groups are important. Activity dependent on catalyst phase. rsc.org

Applications in Solvent Systems and Reaction Media

Chemical reactions are typically conducted in a medium, such as an organic solvent or water, to facilitate the mixing and interaction of reactants at a molecular level. libretexts.org 1,1-Diethoxyethanol itself has applications as a solvent due to its capacity to dissolve a wide array of organic compounds. ontosight.aiconicet.gov.ar

In the context of its own synthesis, the reaction medium is a critical factor influencing efficiency and catalyst stability. researchgate.net The synthesis of 1,1-diethoxyethanol can be performed in a continuous flow fixed-bed reactor using a sulfonic resin catalyst, both in the presence and absence of an organic solvent like n-hexane. researchgate.net The addition of a solvent can modify the thermodynamic equilibrium of the reaction. researchgate.net

The composition of the reaction medium significantly affects the catalytic process. Water, which is formed as a product during the synthesis of 1,1-diethoxyethanol from ethanol and acetaldehyde, has been shown to inhibit the reaction rate. conicet.gov.ar Experiments using a sulfonic resin catalyst (Amberlyst 15) demonstrated that production was significantly faster on a dry catalyst compared to a pre-wetted one. conicet.gov.ar This inhibitory effect highlights the importance of controlling the reaction medium to optimize product yield. conicet.gov.ar The choice of reaction media is therefore crucial, with anhydrous conditions being preferable for stability and higher reaction rates.

Table 2: Influence of Reaction Media on 1,1-Diethoxyethanol Synthesis

Reaction Medium Condition Catalyst Effect on Synthesis Research Finding Citation(s)
Anhydrous (Dry) Sulfonic Resin (A15) Increased Reaction Rate The production of acetal on the dried catalyst was significantly faster than on the wet sample. conicet.gov.ar
Aqueous (Pre-wetted) Sulfonic Resin (A15) Decreased Reaction Rate Water, a reaction product, seems to have an inhibitory effect on the reaction rate. conicet.gov.ar
With Organic Solvent (n-hexane) Sulfonic Resin Altered Thermodynamics The use of an organic solvent is intended to modify the thermodynamic equilibrium. researchgate.net
Without Organic Solvent Sulfonic Resin Baseline for Comparison Continuous flow synthesis is studied in both the presence and absence of a solvent to examine effects. researchgate.net

Advanced Analytical Methodologies for 1,1 Diethoxyethanol Characterization

Chromatographic Separations

Chromatographic techniques are fundamental in separating 1,1-Diethoxyethanol from complex mixtures, enabling its quantification and further analysis.

Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GCxGC)

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 1,1-Diethoxyethanol. thermofisher.com When coupled with a mass spectrometer (GC-MS), it provides both separation and identification capabilities. wikipedia.orgscioninstruments.com The process involves vaporizing the sample and transporting it through a capillary column using an inert carrier gas. The separation is based on the differential interactions of the compound with the stationary phase lining the column. scioninstruments.com

For more complex samples, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power. sepsolve.comgcms.cz This technique utilizes two columns with different stationary phases connected by a modulator. wikipedia.org The entire effluent from the primary column is systematically transferred to the secondary column, providing a much greater peak capacity and resolving components that would otherwise overlap in a one-dimensional GC analysis. sepsolve.comgcms.czwikipedia.org This is particularly beneficial for resolving isomers and trace components in complex matrices. wikipedia.org

Table 1: Comparison of GC and GCxGC for Compound Analysis

Feature Gas Chromatography (GC) Comprehensive Two-Dimensional GC (GCxGC)
Principle Separates compounds based on their passage through a single chromatographic column. scioninstruments.com Separates compounds using two different chromatographic columns in tandem. sepsolve.comwikipedia.org
Peak Capacity Standard Significantly increased, allowing for better resolution of complex mixtures. sepsolve.comgcms.cz
Sensitivity Good Often enhanced due to better signal-to-noise ratios from the removal of background signals. sepsolve.com
Common Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS). gcms.cz Mass Spectrometry (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD). gcms.cz
Applications Routine analysis of volatile and semi-volatile compounds. thermofisher.com Analysis of complex mixtures such as petroleum, environmental samples, and metabolomics. gcms.czwikipedia.orgchemistry-matters.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. labotronics.com While less common for a volatile compound like 1,1-Diethoxyethanol, HPLC can be employed, particularly when dealing with reaction mixtures containing non-volatile components or when derivatization is used. uib.nopan.olsztyn.pl In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. pan.olsztyn.pl The separation is based on the compound's affinity for the stationary and mobile phases. conicet.gov.ar The use of core-shell columns and appropriate solvent gradients can allow for rapid and efficient separations. conicet.gov.ar

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method primarily used to monitor the progress of chemical reactions and to assess the purity of a compound. ualberta.calibretexts.orgumich.edu In the context of synthesizing or reactions involving 1,1-Diethoxyethanol, TLC can be used to track the consumption of starting materials and the formation of the product. ualberta.ca A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). ualberta.ca The plate is then developed in a chamber with a suitable solvent system (mobile phase). umich.edu The separation occurs as the mobile phase moves up the plate, carrying the compounds at different rates based on their polarity and affinity for the stationary phase. libretexts.org By comparing the spots of the reaction mixture with those of the starting material and the expected product, the progress of the reaction can be qualitatively assessed. rochester.edu

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the detailed molecular structure of 1,1-Diethoxyethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, MAS-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. wikipedia.org It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. libretexts.org

¹H NMR: Provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment. vanderbilt.edu

¹³C NMR: Provides information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in the molecule gives a distinct signal, revealing the number of different carbon environments. bhu.ac.in Proton-decoupled ¹³C NMR spectra show single lines for each carbon, simplifying the spectrum. bhu.ac.in

Magic Angle Spinning (MAS) NMR: This is a solid-state NMR technique that can be used to obtain high-resolution spectra of solid or semi-solid samples. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,1-Diethoxyethanol

Nucleus Atom Position Predicted Chemical Shift (ppm) Multiplicity
¹H CH₃ (ethoxy) ~1.2 Triplet
O-CH₂-CH₃ (ethoxy) ~3.5-3.7 Quartet
CH(OH) ~4.6 Quartet
CH₃ (on acetal) ~1.3 Doublet
OH Variable Singlet
¹³C CH₃ (ethoxy) ~15
O-CH₂-CH₃ (ethoxy) ~60
CH(OH) ~100
CH₃ (on acetal) ~20

Note: Predicted values are approximate and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) and GC-MS

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. scioninstruments.com When coupled with Gas Chromatography (GC-MS), it becomes a highly specific method for identifying and quantifying compounds. wikipedia.org After the GC separates the components of a mixture, they enter the mass spectrometer, where they are ionized. scioninstruments.com The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer, and detected. scioninstruments.com The fragmentation pattern of a molecule in the mass spectrometer is often unique and serves as a molecular fingerprint, allowing for its positive identification. For 1,1-Diethoxyethanol, GC-MS analysis would provide its retention time from the GC and a mass spectrum that confirms its molecular weight and provides structural information through its fragmentation pattern. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and sensitivity by isolating a specific parent ion and inducing further fragmentation. nih.gov

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful non-invasive techniques for identifying the functional groups within a molecule. utdallas.edunih.gov These methods operate on the principle that molecules absorb infrared radiation at specific frequencies, causing their bonds to vibrate. rtilab.comucsc.edu This absorption pattern creates a unique spectral "fingerprint" for each compound. rtilab.comresearchgate.net

In the analysis of 1,1-Diethoxyethanol, the IR spectrum reveals characteristic absorption bands that correspond to its specific molecular structure. The most prominent bands are associated with the C-O (ether) and C-H (alkane) bonds. The strong absorption from the C-O bond stretching is a key indicator for identifying ethers. ucsc.edu

FTIR spectroscopy offers significant advantages over traditional dispersive IR spectroscopy, including higher resolution and the ability to collect data over a wide spectral range simultaneously. wikipedia.orgspectroscopyonline.com This allows for the rapid and high-quality measurement of spectra. spectroscopyonline.com The typical mid-IR region for analysis spans from 4000 cm⁻¹ to 400 cm⁻¹. rtilab.com

The interpretation of an FTIR spectrum involves recognizing specific absorption bands and associating them with particular functional groups. For 1,1-Diethoxyethanol, the expected spectral regions of interest are detailed in the table below.

Functional GroupBond TypeCharacteristic Absorption Range (cm⁻¹)
AlkaneC-H stretch2850-3000
EtherC-O stretch1050-1150
AlkaneC-H bend1350-1480
C-C stretch(Often weak and overlapped)
This table presents the expected infrared absorption regions for the functional groups present in 1,1-Diethoxyethanol.

The National Institute of Standards and Technology (NIST) provides reference spectra for 1,1-Diethoxyethane (a synonym for 1,1-Diethoxyethanol), which can be used for comparison and confirmation of experimental results. nist.govnist.gov It is important to note that the appearance of spectra can vary based on the sample state (gas, liquid, or solid) and the solvent used. nist.gov

Electron Spectrometry for Chemical Analysis (ESCA)

Electron Spectrometry for Chemical Analysis (ESCA), also known as X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive analytical technique that provides information about the elemental composition and chemical bonding states of the top few nanometers of a sample. topanalytica.comanalyticalanswersinc.commat-cs.com ESCA operates by irradiating a sample with X-rays, which causes the emission of core-level electrons. analyticalanswersinc.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. analyticalanswersinc.comceric-eric.eu

This technique is capable of detecting all elements except for hydrogen and helium, with a typical detection limit of about 0.1 atomic percent. analyticalanswersinc.com For 1,1-Diethoxyethanol, ESCA can be used to quantify the elemental composition of carbon and oxygen at the surface. nist.gov The high-resolution scans in ESCA can also reveal subtle shifts in binding energies, which provide information about the different chemical states of an element. analyticalanswersinc.com For instance, the carbon atoms in the ethyl groups will have a different binding energy compared to the carbon atom bonded to two oxygen atoms.

Key features of ESCA include:

Surface Sensitivity: Analyzes the top 1-10 nanometers of a material. topanalytica.comanalyticalanswersinc.com

Elemental Composition: Provides quantitative data on the elements present. topanalytica.commat-cs.com

Chemical State Information: Distinguishes between different bonding environments of an element. topanalytica.comceric-eric.eu

Depth Profiling: Can be combined with ion sputtering to analyze composition as a function of depth. analyticalanswersinc.com

The application of ESCA to 1,1-Diethoxyethanol would involve a survey scan to identify the elements present (carbon and oxygen) and high-resolution scans of the C 1s and O 1s regions to determine their chemical states.

ElementCore LevelExpected Binding Energy Range (eV)Information Provided
CarbonC 1s~285-288Distinguishes between C-C/C-H and C-O bonds.
OxygenO 1s~532-534Identifies the oxygen in the ethoxy groups.
This table outlines the expected ESCA analysis parameters for 1,1-Diethoxyethanol.

Advanced Sample Preparation Techniques

Effective sample preparation is crucial for obtaining high-quality analytical results. For 1,1-Diethoxyethanol, this may involve derivatization to enhance its detectability or extraction and purification to isolate it from a complex mixture.

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for a specific analytical method. acs.org This is often done to improve chromatographic separation, enhance detector response, or increase volatility for gas chromatography (GC). acs.org For compounds containing polar functional groups like the hydroxyl group in a related compound, 2,2-diethoxyethanol (B41559), derivatization is a common strategy. acs.org

While 1,1-Diethoxyethanol does not have a highly active hydrogen, derivatization strategies could theoretically be employed to introduce a chromophore for enhanced UV detection in liquid chromatography or a more easily ionizable group for mass spectrometry. However, direct analysis by modern chromatographic and spectroscopic methods is often sufficient for this compound.

In the broader context of analyzing complex mixtures like bio-oils, where various alcohols and aldehydes are present, derivatization is a key step. acs.org For example, acetylation is used for phenols and trimethylsilylation for anhydrosugars. acs.org

Solvent extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic phase. libretexts.org The choice of solvent is critical and depends on the polarity of the target compound. mdpi.com For isolating 1,1-Diethoxyethanol, a suitable organic solvent would be one in which it is highly soluble. In the synthesis of the related 2,2-diethoxyethanol, organic solvents like benzene, toluene, and ethyl acetate (B1210297) are used for extraction. google.com

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. ncsu.eduslideshare.net The selection of the stationary phase (e.g., silica gel) and the mobile phase (eluent) is optimized to achieve effective separation. units.it

For the purification of 1,1-Diethoxyethanol, column chromatography with silica gel as the stationary phase is a viable method. google.com A solvent system of increasing polarity, such as a mixture of petroleum ether and ethyl acetate, could be used to elute the compound from the column. google.com The progress of the separation can be monitored by techniques like thin-layer chromatography (TLC). units.it Flash chromatography, a rapid version of column chromatography driven by pressure, can also be employed for efficient purification. units.it

TechniquePrincipleApplication to 1,1-Diethoxyethanol
Solvent ExtractionDifferential solubility in immiscible liquids. libretexts.orgIsolation from aqueous solutions or reaction mixtures using an appropriate organic solvent. google.comuib.no
Column ChromatographyDifferential adsorption on a stationary phase. ncsu.eduPurification from byproducts and impurities using a silica gel column and a suitable eluent system. google.comresearchgate.net
This table summarizes the application of extraction and purification techniques for 1,1-Diethoxyethanol.

Theoretical and Computational Chemistry Studies of 1,1 Diethoxyethanol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and conformational landscape of molecules like 1,1-diethoxyethanol. nrel.govuni-greifswald.de These computational methods, such as Density Functional Theory (DFT), provide insights into the molecule's geometry, bond lengths, bond angles, and dihedral angles. nrel.gov For 1,1-diethoxyethanol, with its flexible ethyl groups, multiple conformations exist due to rotation around the C-O bonds.

Theoretical studies can predict the relative stabilities of these different conformers. nih.gov For instance, calculations can determine whether a staggered or eclipsed conformation of the ethoxy groups is more energetically favorable. The interplay of steric hindrance and intramolecular interactions, such as weak hydrogen bonds, governs the conformational preferences. nih.gov By mapping the potential energy surface, researchers can identify the lowest-energy conformer, which represents the most probable structure of the molecule in the gas phase. nih.gov This information is crucial for understanding its physical properties and reactivity.

Table 1: Calculated Conformational Data for 1,1-Diethoxyethanol (Illustrative)

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C-O-C-C) (degrees)
Anti-Anti0.00180.0
Anti-Gauche0.5260.0
Gauche-Gauche1.1560.0 / -60.0

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would be derived from specific quantum chemical calculations.

Reaction Pathway Elucidation and Energy Profile Determination

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving 1,1-diethoxyethanol. wuxiapptec.com By modeling the transformation from reactants to products, it is possible to map out the entire reaction pathway and determine the associated energy changes. wuxiapptec.com This is particularly valuable for understanding reactions that are difficult to study experimentally due to short-lived intermediates or complex reaction mixtures.

Transition State Analysis and Activation Energy Calculations

A key aspect of understanding a chemical reaction is identifying the transition state, which is the highest energy point along the reaction coordinate. numberanalytics.com Quantum chemical calculations can locate the geometry of the transition state and determine its energy. numberanalytics.com The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. wuxiapptec.comlibretexts.org

For reactions involving 1,1-diethoxyethanol, such as its hydrolysis to acetaldehyde (B116499) and ethanol (B145695), computational methods can model the approach of a water molecule, the breaking of the C-O bond, and the formation of the new O-H bond. By calculating the activation energy for different proposed mechanisms, researchers can determine the most likely reaction pathway. quantumatk.com

Table 2: Illustrative Activation Energies for a Hypothetical Reaction of 1,1-Diethoxyethanol

Reaction StepActivation Energy (Ea) (kcal/mol)
Protonation of an ethoxy group15.2
C-O bond cleavage25.8
Nucleophilic attack by water18.5

Note: This table is for illustrative purposes. The values would depend on the specific reaction and the level of theory used in the calculation.

Molecular Dynamics Simulations of Reactions

While quantum chemical calculations often focus on static structures, molecular dynamics (MD) simulations provide a dynamic picture of chemical reactions. concord.orgebsco.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This approach allows researchers to observe the conformational changes, solvent effects, and collisional events that lead to a reaction. mdpi.com

For 1,1-diethoxyethanol in a solvent, MD simulations can reveal how the solvent molecules arrange around the reactant and participate in the reaction. mdpi.comrsc.org These simulations can also be used to study the diffusion of reactants and the frequency of reactive encounters, providing a more complete understanding of the reaction kinetics in a realistic environment. concord.org

Spectroscopic Property Prediction and Validation

Computational chemistry can predict various spectroscopic properties of 1,1-diethoxyethanol, which can then be compared with experimental data for validation. For instance, calculations can predict the infrared (IR) spectrum by determining the vibrational frequencies of the molecule. nist.gov Each peak in the calculated spectrum corresponds to a specific vibrational mode, such as the stretching or bending of chemical bonds.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and therefore provide a stringent test of the accuracy of the calculated molecular structure. Discrepancies between predicted and experimental spectra can prompt a re-evaluation of the conformational or structural model of the molecule.

Table 3: Predicted vs. Experimental Spectroscopic Data for 1,1-Diethoxyethanol (Illustrative)

Spectroscopic DataPredicted ValueExperimental Value
IR Stretch (C-O)1100 cm⁻¹1095 cm⁻¹
¹H NMR (CH)4.6 ppm4.5 ppm
¹³C NMR (CH(OEt)₂)101.2 ppm100.8 ppm

Note: This table is illustrative. Actual values would be obtained from specific calculations and experimental measurements.

Development of Predictive Models for Reactivity and Selectivity

Building on the foundation of quantum chemical calculations and molecular dynamics simulations, it is possible to develop predictive models for the reactivity and selectivity of 1,1-diethoxyethanol in various chemical transformations. nih.govuvic.ca These models often employ machine learning algorithms trained on datasets of calculated and/or experimental reaction outcomes. cam.ac.ukresearchgate.net

By identifying key molecular descriptors—such as atomic charges, frontier molecular orbital energies (HOMO/LUMO), and steric parameters—that correlate with reactivity, these models can predict how 1,1-diethoxyethanol will behave in new, untested reaction conditions. ucf.edu For example, a model could predict the regioselectivity of a reaction, forecasting which site on the molecule is most likely to react. researchgate.net Such predictive capabilities are highly valuable in chemical synthesis and process optimization, accelerating the discovery of new reactions and improving the efficiency of existing ones. uvic.ca

Interactions in Model Biochemical Systems and Pathways Non Clinical Focus

Enzyme-Catalyzed Transformations (In Vitro Studies)

Role as Substrate or Product in Specific Enzymatic Reactions

Currently, detailed research specifically identifying 1,1-diethoxyethanol as a primary substrate or direct product of specific enzymatic reactions in vitro is limited in publicly available scientific literature. While it is a derivative of ethanol (B145695) and acetaldehyde (B116499), both of which are central to various enzymatic pathways, the direct enzymatic conversion involving 1,1-diethoxyethanol has not been a major focus of published studies.

Ethanol itself is a well-known substrate for alcohol dehydrogenases, which catalyze its oxidation to acetaldehyde. This reactive aldehyde is then typically converted to acetate (B1210297) by aldehyde dehydrogenases. While 1,1-diethoxyethanol is an acetal (B89532) formed from acetaldehyde and two ethanol molecules, its direct enzymatic formation or breakdown is not as well-documented.

Acetalases and Deacetalases: Enzymatic Hydrolysis/Formation Studies

The enzymatic hydrolysis of acetals is generally catalyzed by a class of enzymes known as acetalases or deacetalases. These enzymes are a type of hydrolase that cleaves the C-O bond of the acetal functional group. The reverse reaction, the formation of acetals from aldehydes or ketones and alcohols, can also be enzyme-catalyzed.

However, specific studies focusing on the enzymatic hydrolysis or formation of 1,1-diethoxyethanol by purified or well-characterized acetalases or deacetalases are not readily found in the scientific literature. Research in this area has often focused on more complex acetal structures within larger biomolecules.

Precursor in Biosynthesis Research (Non-Human)

Incorporation into Complex Biomolecules in Model Organisms

There is currently a lack of evidence in published research to suggest that 1,1-diethoxyethanol serves as a direct precursor for incorporation into complex biomolecules in model organisms. While smaller, related molecules like ethanol and acetate are fundamental building blocks in various biosynthetic pathways (e.g., fatty acid synthesis), the direct incorporation of the intact 1,1-diethoxyethanol molecule has not been reported.

Abiotic Transformations in Biological Contexts

Chemical Stability in Aqueous and Buffer Systems

The stability of 1,1-diethoxyethanol in aqueous and buffered solutions is a critical factor influencing its potential interactions in a biological context. As an acetal, its stability is highly dependent on the pH of the surrounding medium.

In neutral or basic aqueous solutions, 1,1-diethoxyethanol is relatively stable. However, under acidic conditions, it is susceptible to hydrolysis, breaking down into its constituent molecules: one molecule of acetaldehyde and two molecules of ethanol. This acid-catalyzed hydrolysis is a reversible reaction, but in dilute aqueous solutions, the equilibrium favors the hydrolysis products.

Research Uncovers No Documented Use of 1,1-Diethoxyethanol in Chemoenzymatic Synthesis

Despite a thorough review of scientific literature, no specific examples or detailed research findings have been identified for the application of 1,1-diethoxyethanol in chemoenzymatic synthesis.

Extensive searches of chemical and biological databases have failed to yield any published studies detailing the use of 1,1-diethoxyethanol as a substrate, reagent, or solvent in enzyme-catalyzed or combined chemical and enzymatic reactions. The current body of scientific literature appears to lack any data on the interactions of this specific compound within model biochemical systems or its utility in chemoenzymatic pathways for the synthesis of other molecules.

Consequently, information regarding the enzymes that might interact with 1,1-diethoxyethanol, the potential products of such interactions, reaction kinetics, or any data that could be compiled into the requested tables is not available. The focus of existing research in chemoenzymatic synthesis is evidently on other classes of compounds.

Therefore, the requested article section on the "Chemoenzymatic Synthesis Using 1,1-Diethoxyethanol" cannot be generated with the required level of scientific accuracy and detail due to the absence of foundational research in this specific area.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes with Enhanced Efficiency

A primary goal of future research is to develop more efficient and environmentally friendly methods for producing 1,1-diethoxyethanol. Traditional synthesis often involves acid catalysts, which can lead to issues with corrosion and waste. To address this, researchers are exploring novel synthetic pathways.

One area of focus is the use of solid acid catalysts, such as zeolites, which are easier to separate from reaction mixtures and can be reused. The objective is to achieve high conversion and selectivity with less energy. Another innovative approach is biocatalysis, using enzymes to synthesize the compound under mild conditions. While still in early development for this specific molecule, it represents a move toward greener manufacturing. Additionally, new methods are being developed that avoid toxic reagents like phosgene (B1210022) and thionyl chloride, which are used in some conventional routes. scirp.org

Computer-aided synthesis planning (CASP) tools are also emerging as a way for scientists to discover and design novel, efficient pathways for chemical synthesis. synthiaonline.comchemrxiv.org These software platforms use expert-coded rules based on established chemical transformations to generate new synthetic routes. synthiaonline.com

Development of Advanced Catalytic Systems for 1,1-Diethoxyethanol Transformations

Advanced catalytic systems are being developed to enhance the transformation of 1,1-diethoxyethanol into other valuable chemicals. riken.jp As an acetal (B89532), it can be a precursor for a variety of compounds. Research is focused on creating catalysts that can selectively break the C-O bonds in 1,1-diethoxyethanol to form reactive intermediates. For example, heterogeneous catalysts are being designed to convert it into 1,3-butadiene, a key component in synthetic rubber. mdpi.com

There is also increasing interest in using 1,1-diethoxyethanol as a building block in the synthesis of fine chemicals. riken.jp The development of chiral catalysts for its asymmetric transformation could lead to the production of optically active compounds for pharmaceuticals and agrochemicals. researchgate.net The ability to modify the selectivity of a transformation using light is also an emerging area of interest, offering the potential to control reaction outcomes in a non-invasive way. nih.gov

Expansion of Applications in Green Chemistry and Sustainable Synthesis

In line with the principles of green chemistry, 1,1-diethoxyethanol is being investigated for its role in more sustainable chemical processes. purkh.comijnc.ircnr.it Its potential derivation from renewable biomass sources makes it an appealing "platform molecule."

One key application is its use as a green solvent, offering a less toxic and more biodegradable alternative to hazardous organic solvents in various reactions. jocpr.com It has also been used as a solvent in the dyeing process for creating uniformly colored microspheres used in immunodiagnostics and biological labeling. mdpi.com

Furthermore, 1,1-diethoxyethanol is being explored as a bio-based starting material for other important industrial chemicals, which would reduce dependence on fossil fuels. purkh.com The broader field of green chemistry is focused on using renewable feedstocks, developing efficient catalytic processes, and designing safer solvents to create more sustainable chemical production. purkh.comjocpr.commanuscriptpoint.com

Advanced Mechanistic Studies using Ultrafast Spectroscopy and Single-Molecule Techniques

A more profound understanding of the reaction mechanisms involving 1,1-diethoxyethanol is essential for designing better catalysts and processes. uh.edu Advanced analytical techniques are being employed to uncover the details of its formation and transformations.

Ultrafast spectroscopy can provide real-time information on bond-breaking and bond-forming during catalytic reactions. rsc.org This allows researchers to identify short-lived intermediates and transition states, which is key to understanding the reaction pathway. rsc.org

Single-molecule spectroscopy allows for the observation of individual catalytic events. By studying single molecules, scientists can gain insights into catalytic activity at the nanoscale. nih.gov These advanced mechanistic studies are expected to provide the fundamental knowledge needed to engineer the next generation of highly efficient catalysts for 1,1-diethoxyethanol transformations. nih.govnih.gov

Q & A

Q. What analytical methods are optimal for detecting and quantifying 1,1-diethoxyethanol in ethanol or biobutanol samples?

Gas chromatography-mass spectrometry (GC-MS) is the preferred method due to its sensitivity in separating volatile organic compounds (VOCs). Key parameters include column selection (e.g., polar capillary columns for resolving oxygenated compounds), temperature programming (e.g., starting at 40°C, ramping to 250°C), and internal standardization (e.g., deuterated analogs of target analytes). Semi-quantitative determination requires calibration curves for major, minor, and trace components, with confidence thresholds <10% .

Q. What safety protocols are critical when handling 1,1-diethoxyethanol in laboratory settings?

Use respiratory protection under inadequate ventilation, and avoid environmental discharge via drains or water systems. Store in inert atmospheres to prevent oxidation or degradation. Refer to CLP Regulation (EC) No. 1272/2008 for hazard classification and labeling requirements .

Q. How can 1,1-diethoxyethanol be synthesized, and what are common intermediates?

It is synthesized via acetalization of acetaldehyde with ethanol under acid catalysis. Key intermediates include acetaldehyde diethyl acetal. Reaction optimization involves controlling water removal (e.g., Dean-Stark traps) and catalyst selection (e.g., sulfuric acid or ion-exchange resins) .

Advanced Research Questions

Q. How can conflicting data on 1,1-diethoxyethanol’s volatility in hydrated bioethanol samples be resolved?

Discrepancies arise from matrix effects (e.g., water content) and co-eluting VOCs (e.g., isoamyl alcohol). Use orthogonal methods like headspace GC-MS with selective ion monitoring (SIM) to isolate signals. Validate with second-generation bioethanol samples (e.g., B28) and adjust quantification thresholds for trace components .

Q. What structural modifications enhance 1,1-diethoxyethanol’s stability as a solvent in organic synthesis?

Introducing electron-withdrawing groups (e.g., halides) to the ethoxy chain reduces susceptibility to hydrolysis. Comparative studies with analogs like 2-(2-ethylhexyloxy)ethanol show branched alkyl chains improve thermal stability but reduce polarity .

Q. How does 1,1-diethoxyethanol interact with biological systems, and what toxicological endpoints require further study?

Limited data suggest metabolic pathways involve cytochrome P450-mediated oxidation to acetic acid derivatives. Prioritize in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies on biodegradation kinetics and bioaccumulation potential. Cross-reference with SAR models for glycol ethers .

Q. What computational tools predict 1,1-diethoxyethanol’s environmental fate and partitioning coefficients?

Use EPI Suite or OPERA models to estimate log Kow (octanol-water partition coefficient) and biodegradability. Experimental validation via OECD 301D ready biodegradability tests is critical. Correlate with analogs like diethoxymethane (log Kow = 0.83) to refine predictions .

Methodological Notes

  • GC-MS Optimization : Include a hold time at 250°C to elute high-boiling-point contaminants.
  • Synthetic Yield Improvement : Replace homogeneous acids with heterogeneous catalysts (e.g., zeolites) to simplify purification.
  • Toxicity Screening : Combine zebrafish embryo assays with high-throughput metabolomics to identify metabolic disruptions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.